Hedaol A
Description
Properties
Molecular Formula |
C18H30O2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(5Z,10E,14R)-14-hydroxy-2,6,10-trimethylpentadeca-2,5,10-trien-4-one |
InChI |
InChI=1S/C18H30O2/c1-14(2)12-18(20)13-16(4)10-6-8-15(3)9-7-11-17(5)19/h9,12-13,17,19H,6-8,10-11H2,1-5H3/b15-9+,16-13-/t17-/m1/s1 |
InChI Key |
TZNBCSGCHOVZDX-ZDROHQCRSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CCC/C(=C\C(=O)C=C(C)C)/C)O |
Canonical SMILES |
CC(CCC=C(C)CCCC(=CC(=O)C=C(C)C)C)O |
Synonyms |
hedaol A |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. How can I formulate a rigorous research question to investigate Hedaol A's mechanism of action?
- Methodological Answer : Use the PICOT framework to structure your question, ensuring coverage of:
- Population/Problem : Define the biological system or molecular target (e.g., enzyme inhibition in cancer cells).
- Intervention : Specify this compound's dosage, delivery method, and experimental conditions.
- Comparison : Identify control groups (e.g., untreated cells or alternative compounds).
- Outcome : Quantify measurable endpoints (e.g., IC50 values, apoptosis rates).
- Time Frame : Clarify experimental duration (e.g., 24-hour exposure).
Example: "How does this compound (10 μM) inhibit STAT3 phosphorylation in HeLa cells compared to cisplatin over 48 hours?" .
Q. What frameworks ensure methodological rigor in designing studies on this compound's pharmacokinetics?
- Methodological Answer : Apply the FINER criteria to evaluate feasibility and relevance:
- Feasible : Assess resource availability (e.g., HPLC instrumentation for metabolite analysis).
- Interesting : Align with gaps in literature (e.g., limited data on hepatic clearance).
- Novel : Explore understudied pathways (e.g., cytochrome P450 interactions).
- Ethical : Adhere to institutional guidelines for in vivo studies.
- Relevant : Link to therapeutic applications (e.g., optimizing bioavailability).
A feasibility checklist should include sample size calculations and validation of analytical methods .
Advanced Research Questions
Q. How can conflicting data on this compound's cytotoxicity across studies be resolved?
- Methodological Answer : Conduct a contradiction analysis using:
- Source Evaluation : Compare experimental conditions (e.g., cell lines, purity of this compound batches).
- Statistical Reassessment : Apply meta-analysis to harmonize disparate results (e.g., fixed vs. random-effects models).
- Experimental Replication : Standardize protocols (e.g., MTT assay incubation times) and include positive/negative controls.
Example: Discrepancies in IC50 values may arise from differences in solvent polarity affecting compound solubility .
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Methodological Answer :
- Synthesis Protocols : Document reaction conditions (temperature, catalysts) and purification steps (e.g., column chromatography gradients).
- Analytical Validation : Use NMR (¹H/¹³C), HRMS, and HPLC-PDA to confirm structural integrity and purity (>95%).
- Data Transparency : Share raw spectral files and crystallographic data (if available) in supplementary materials.
Reference guidelines from Advanced Journal of Chemistry for detailed experimental reporting .
Q. How should researchers address ethical considerations in preclinical studies involving this compound?
- Methodological Answer :
- Institutional Review : Submit protocols for ethical approval, especially for animal models (e.g., tumor xenograft studies).
- Data Integrity : Avoid selective reporting; include all replicates, even outliers.
- Conflict of Interest : Disclose funding sources (e.g., pharmaceutical sponsors) and their role in study design .
Data Presentation and Analysis
Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error Reporting : Provide standard deviation (SD) or confidence intervals (CI) for triplicate experiments.
- Sensitivity Analysis : Test assumptions (e.g., normality via Shapiro-Wilk test) to validate parametric tests.
Avoid overreporting precision; round numerical results to reflect instrument accuracy (e.g., ±0.01 μg/mL) .
Q. How to structure a manuscript on this compound's antioxidant properties for high-impact journals?
- Methodological Answer : Follow IMRAD format :
- Introduction : Highlight oxidative stress mechanisms and gaps in existing antioxidant therapies.
- Methods : Detail DPPH/ABTS assay conditions and ROS measurement techniques (e.g., fluorescence microscopy).
- Results : Use tables to compare scavenging activity (%) across concentrations; figures for kinetic data.
- Discussion : Contrast findings with structurally similar compounds (e.g., quercetin) and propose mechanistic insights .
Tables for Reference
Table 1 : Key Frameworks for Research Design
| Framework | Application to this compound Research |
|---|---|
| PICOT | Defines scope of in vitro/in vivo studies |
| FINER | Ensures practical and ethical viability |
| PEO | Links exposure (this compound) to outcomes (e.g., apoptosis) |
Table 2 : Common Pitfalls in this compound Studies
| Pitfall | Mitigation Strategy |
|---|---|
| Batch variability | Source compounds from certified suppliers; validate purity via HPLC |
| Overinterpretation | Use cautious language (e.g., "suggests" vs. "proves") |
| Inadequate controls | Include vehicle controls and blinded data analysis |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
